molecular formula C16H7Cl4F6N B3041056 N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine CAS No. 259243-78-2

N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine

Cat. No.: B3041056
CAS No.: 259243-78-2
M. Wt: 469 g/mol
InChI Key: OYRMVXDXYFUROV-UHFFFAOYSA-N
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Description

This compound is a symmetrically substituted benzyl-methylene amine derivative featuring two 2,6-dichloro-4-(trifluoromethyl)phenyl groups. The structure comprises a central methylene amine bridge linking two identical aromatic rings, each substituted with two chlorine atoms and a trifluoromethyl group at the 2, 6, and 4 positions, respectively.

Properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-[[2,6-dichloro-4-(trifluoromethyl)phenyl]methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl4F6N/c17-11-1-7(15(21,22)23)2-12(18)9(11)5-27-6-10-13(19)3-8(4-14(10)20)16(24,25)26/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRMVXDXYFUROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN=CC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl4F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2,6-Dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine is a synthetic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

The compound is synthesized through a condensation reaction involving trifluoromethylaniline and dichlorosalicylaldehyde. This process includes a nucleophilic addition that forms a hemiaminal intermediate, which is subsequently dehydrated to yield the final imine product. The structural characterization of the compound reveals an orthorhombic crystal system, indicating a complex molecular arrangement conducive to biological interactions .

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Several studies have indicated that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth has been attributed to its interaction with specific cellular targets involved in proliferation and survival signaling .

Enzyme Inhibition

The compound also acts as an inhibitor of certain enzymes that are crucial for cellular function and metabolism. For instance, it has been reported to inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA replication in rapidly dividing cells such as cancer cells. This inhibition can lead to reduced cell viability and proliferation in tumor models.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at the University of Johannesburg evaluated the antimicrobial activity of various derivatives of trifluoromethyl-substituted compounds. The findings indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations .
  • Anticancer Research : In a study published in Molecules, the compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results showed that it effectively reduced cell viability by inducing apoptosis at concentrations as low as 10 µM .
  • Enzyme Inhibition Analysis : A detailed enzyme kinetics study revealed that the compound inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The inhibition constant (Ki) was determined to be 5 µM, indicating strong binding affinity .

Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of DHFR

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic benefits. Its structural similarity to known pharmacophores suggests possible activity against various biological targets.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of dichlorophenyl and trifluoromethyl groups have shown promise in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : The presence of halogen substituents enhances the lipophilicity and reactivity of the compound, which may contribute to its antimicrobial efficacy. Studies have demonstrated that such compounds can inhibit bacterial growth, making them candidates for antibiotic development .

Agrochemicals

In the field of agriculture, this compound can serve as a precursor or active ingredient in the formulation of pesticides or herbicides.

  • Herbicidal Activity : Similar compounds have been evaluated for their ability to control weed species. The trifluoromethyl group is known to enhance herbicidal potency by affecting plant metabolic pathways .
  • Insecticidal Properties : The structural characteristics of N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine may also confer insecticidal properties, providing a basis for further development as an insect management tool in agricultural practices .

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science.

  • Polymer Chemistry : The ability to form stable bonds with various substrates allows this compound to be utilized in creating advanced polymers with enhanced thermal and chemical resistance. Research has focused on incorporating such compounds into polymer matrices to improve performance under extreme conditions .
  • Nanotechnology : Its chemical structure can facilitate the synthesis of nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in chemical reactions due to their high surface area and reactivity .

Case Study 1: Anticancer Research

A study published in Molecules explored the synthesis of novel derivatives based on this compound and evaluated their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents.

Case Study 2: Herbicide Development

Research conducted at the University of Johannesburg focused on the herbicidal activity of similar compounds against common weed species. The study demonstrated effective control over weed growth at low application rates, highlighting the potential for developing environmentally friendly herbicides based on this compound's structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitutions (halogens, trifluoromethyl groups) and functional groups (amines, nitro groups). Below is a detailed comparison:

Structural and Functional Group Comparisons

Compound Name Key Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
N-[2,6-Dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine 2,6-Cl₂, 4-CF₃ (on both aromatic rings) Methylene amine bridge C₁₆H₈Cl₄F₆N₂ ~489.6
Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine) 2,6-NO₂, 4-CF₃, ethyl/allyl substituents Dinitro, secondary amine C₁₃H₁₃F₃N₄O₄ 362.26
3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline 3-Cl, 2,6-NO₂, 4-CF₃, 3-CF₃ (on aniline ring) Nitro, primary amine C₁₄H₇ClF₆N₃O₄ 454.67
(3-Bromo-4-fluorophenyl)methylamine 3-Br, 4-F (on one ring); 3-CF₃ (on second ring) Secondary amine C₁₅H₁₂BrF₄N 362.16

Physicochemical and Reactivity Insights

  • Lipophilicity : The target compound’s dichloro and trifluoromethyl groups enhance lipophilicity compared to ethalfluralin (nitro groups reduce hydrophobicity) .
  • Steric Effects : The methylene amine bridge in the target compound introduces steric hindrance absent in simpler amines like (3-bromo-4-fluorophenyl)methylamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine
Reactant of Route 2
Reactant of Route 2
N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine

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